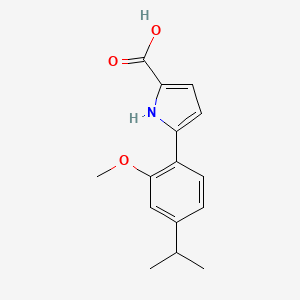

5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-methoxy-4-propan-2-ylphenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-9(2)10-4-5-11(14(8-10)19-3)12-6-7-13(16-12)15(17)18/h4-9,16H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXNQFCJOOCUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C2=CC=C(N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-isopropyl-2-methoxybenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their subsequent reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid serves as a versatile building block for creating more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, which could have implications in treating chronic inflammatory diseases.

Medicine

The therapeutic potential of 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is under investigation for various conditions:

- Cancer Research : Some studies have focused on the compound's ability to inhibit cancer cell proliferation, suggesting a role in oncological therapies.

- Neurological Disorders : Its interaction with specific neurotransmitter systems has led to research into its effects on neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential against various bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Anticancer | Inhibition of cancer cell growth | |

| Neuroprotective | Effects on neuronal health in model systems |

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methoxy group enhanced efficacy, suggesting a structure-activity relationship that warrants further exploration .

Case Study 2: Anti-inflammatory Properties

In vitro studies evaluated the compound's ability to reduce the production of pro-inflammatory cytokines in macrophages. The findings revealed a dose-dependent reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties of Structural Analogs

*Estimated based on structural analogs.

Biological Activity

5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₇NO₃

- Molecular Weight : 259.30 g/mol

- CAS Number : 1539112-22-5

- Boiling Point : Approximately 441.6 °C (predicted) .

The compound features a pyrrole ring substituted with an isopropyl group and a methoxyphenyl group, which contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of 4-isopropyl-2-methoxybenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. Common catalysts include p-toluenesulfonic acid, with toluene often used as the solvent at elevated temperatures .

Antimicrobial Properties

Recent studies have indicated that compounds related to pyrrole derivatives exhibit significant antimicrobial activity. Although specific data on 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is limited, related compounds have shown promising results against various pathogens:

- Anti-Tuberculosis Activity : Similar pyrrole derivatives have demonstrated effective activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 0.016 μg/mL .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Pyrrole derivative 1 | Anti-TB | <0.016 |

| Pyrrole derivative 2 | Anti-TB | <0.016 |

Anti-inflammatory Effects

Research suggests that pyrrole derivatives can also exhibit anti-inflammatory properties. The mechanism may involve modulation of inflammatory pathways through interaction with specific receptors or enzymes . While direct studies on the compound are scarce, the structural similarities to other active compounds suggest potential in this area.

The biological activity of 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory processes.

- Receptor Modulation : It could potentially modulate receptor activity related to pain and inflammation, similar to other pyrrole-based compounds .

Case Studies and Research Findings

A study focusing on the structure–activity relationship (SAR) of pyrrole derivatives highlighted the importance of substituent groups on the pyrrole ring in enhancing biological activity. Compounds with larger substituents showed increased potency against M. tuberculosis, suggesting that structural modifications can significantly impact efficacy .

Another investigation into pyrrole-based compounds revealed their potential as scaffolds for developing new antibacterial agents, emphasizing the need for further exploration of their pharmacological properties .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling substituted phenyl groups to the pyrrole core via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, analogous compounds (e.g., 3,4-bis(4-fluorophenyl)-pyrrole derivatives) are synthesized using palladium-catalyzed reactions under inert atmospheres . To improve yields:

- Optimize catalyst loading (e.g., 5-10 mol% Pd(PPh₃)₄).

- Use anhydrous solvents (e.g., THF or DMF) and degas reagents to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproduct formation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, isopropyl splitting patterns).

- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds.

- HRMS : Validate molecular weight (e.g., linear formula C₁₅H₁₇NO₃ requires exact mass 271.12 g/mol).

- X-ray crystallography (if crystalline) resolves stereochemistry, as seen in structurally similar pyrrolo-pyridazine derivatives .

Q. How can RP-HPLC methods be validated for quantifying this compound in complex mixtures?

- Methodological Answer : Follow ICH guidelines for method validation. For example:

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase gradients (e.g., acetonitrile/0.1% formic acid).

- Detection : UV at 254 nm (λmax for pyrrole derivatives).

- Validation parameters : Linearity (R² > 0.99), precision (%RSD < 2%), LOD/LOQ (e.g., 0.1 µg/mL), and recovery (>95%) .

Q. What stability studies are critical for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; carboxylic acids are prone to decarboxylation at high pH .

- Thermal stability : Use TGA/DSC to assess decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed during large-scale synthesis?

- Methodological Answer :

- LC-MS/MS : Identify impurities (e.g., unreacted intermediates, oxidation byproducts).

- Forced degradation : Expose to heat, light, and oxidants (H₂O₂) to simulate stress conditions.

- Quantitative NMR : Compare impurity peaks against reference standards, as demonstrated for pyrrole-3-carboxamide derivatives .

Q. What strategies are employed to evaluate the compound’s biological activity, particularly in enzyme inhibition assays?

- Methodological Answer :

- Target selection : Prioritize enzymes with structural homology to known pyrrole targets (e.g., kinases, cyclooxygenases).

- Assay design : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination.

- SAR studies : Modify substituents (e.g., isopropyl to cyclopropyl) to correlate structure with activity, as seen in imidazolinone derivatives .

Q. How can contradictory data in synthetic yields or biological activity be resolved?

- Methodological Answer :

- Replicate experiments : Ensure consistent reaction conditions (e.g., inert atmosphere, solvent purity).

- Statistical analysis : Apply ANOVA to identify outliers in biological triplicates.

- Cross-validate techniques : Compare HPLC purity data with bioassay results to rule out impurity interference .

Q. What computational approaches predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic sites.

- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1LXF for COX-2) to estimate binding energies.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.